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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-
3-phenyl-1-propene (also known as methallylbenzene), a compound of interest in synthetic

organic chemistry. We delve into the core analytical techniques—Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—

to provide a detailed structural elucidation. This document is intended for researchers,

scientists, and drug development professionals who rely on robust analytical data for

compound verification and characterization. The causality behind spectral features is

explained, grounding the interpretation in fundamental principles and field-proven insights.

Introduction: The Molecular Blueprint
The structural confirmation of a molecule is the bedrock of all subsequent chemical and

biological investigation. For 2-Methyl-3-phenyl-1-propene (C₁₀H₁₂), a precise understanding

of its atomic connectivity and electronic environment is paramount. Spectroscopic analysis

provides a non-destructive method to probe the molecular structure, with each technique

offering a unique piece of the puzzle. NMR reveals the carbon-hydrogen framework, IR

identifies the functional groups present, and MS provides the molecular weight and
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fragmentation patterns, which offer clues to the molecule's lability and structural motifs. This

guide synthesizes data from these techniques to build a cohesive and self-validating portrait of

2-Methyl-3-phenyl-1-propene.

Figure 1: Structure of 2-Methyl-3-phenyl-1-propene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

compounds in solution.[1] By probing the magnetic properties of ¹H and ¹³C nuclei, we can map

out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 2-Methyl-3-phenyl-1-propene is predicted to show four distinct sets

of signals, corresponding to the four chemically non-equivalent proton environments in the

molecule.

Aromatic Protons (C6-H to C10-H): The five protons on the phenyl ring are expected to

appear as a complex multiplet in the range of δ 7.1-7.4 ppm. Their chemical shift is

significantly downfield due to the deshielding effect of the aromatic ring current.

Vinylic Protons (=CH₂): The two protons on the terminal carbon of the double bond (C1) are

diastereotopic. They are not chemically equivalent due to the chiral center created by the

rest of the molecule's asymmetry relative to the double bond. They are expected to appear

as two distinct signals, likely singlets or very finely split multiplets, around δ 4.8-5.0 ppm. The

lack of an adjacent proton prevents simple n+1 splitting, but long-range allylic coupling can

occur.[2]

Allylic Protons (-CH₂-Ph): The two protons of the methylene bridge (C3) are adjacent to the

phenyl group and the double bond. They are expected to produce a signal around δ 3.4 ppm.

This signal will likely appear as a singlet, as there are no vicinal protons to couple with.

Methyl Protons (-CH₃): The three protons of the methyl group (C4) are attached to the

double bond. This environment should produce a singlet around δ 1.8 ppm. The signal is a

singlet because there are no adjacent protons.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methyl-3-phenyl-1-propene

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (C₆-H to C₁₀-

H)
7.1 - 7.4 Multiplet (m) 5H

Vinylic (=CH₂) ~4.9
Singlet (s) / Multiplet

(m)
2H

Allylic (-CH₂-) ~3.4 Singlet (s) 2H

Methyl (-CH₃) ~1.8 Singlet (s) 3H

¹³C NMR Spectroscopy Analysis
A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for

each chemically unique carbon atom.[3] For 2-Methyl-3-phenyl-1-propene, eight distinct

signals are expected.

Aromatic Carbons: The phenyl ring will show four signals. The carbon attached to the

propene group (ipso-carbon, C5) is expected around δ 140 ppm. The two pairs of ortho/meta

carbons (C6/C10 and C7/C9) and the single para carbon (C8) will appear in the typical

aromatic region of δ 126-129 ppm.

Vinylic Carbons: Two signals are expected for the double bond carbons. The internal,

quaternary carbon (C2) will be further downfield (~δ 143 ppm) than the terminal methylene

carbon (C1) at ~δ 112 ppm.[4]

Allylic Carbon (-CH₂-): The methylene carbon (C3) is expected to appear around δ 42 ppm.

Methyl Carbon (-CH₃): The methyl carbon (C4) will be the most upfield signal, appearing

around δ 22 ppm.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methyl-3-phenyl-1-propene
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 (quaternary alkene) ~143

C5 (ipso-aromatic) ~140

C6, C7, C8, C9, C10 (aromatic) 126 - 129

C1 (terminal alkene) ~112

C3 (allylic) ~42

C4 (methyl) ~22

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule.

The spectrum arises from the absorption of infrared radiation, which excites molecular

vibrations.[5]

For 2-Methyl-3-phenyl-1-propene, the key diagnostic absorptions are:

=C-H Stretch (sp² C-H): A peak or series of peaks just above 3000 cm⁻¹, typically in the

3020-3080 cm⁻¹ region, is characteristic of C-H bonds on both the aromatic ring and the

double bond.[6]

-C-H Stretch (sp³ C-H): Absorptions just below 3000 cm⁻¹, in the 2850-2950 cm⁻¹ range, are

indicative of the C-H bonds in the methyl and methylene groups.[7]

C=C Stretch (Alkene): A weak to medium intensity band is expected in the 1640-1680 cm⁻¹

region for the carbon-carbon double bond stretch.[5]

C=C Stretch (Aromatic): Aromatic rings typically show two characteristic sharp peaks around

~1600 cm⁻¹ and 1450-1500 cm⁻¹.[6]

=C-H Bend (Out-of-Plane): A strong band between 900-880 cm⁻¹ is characteristic of a 1,1-

disubstituted (geminal) alkene, which is a key structural feature of this molecule.[8] Additional

bands in the 690-770 cm⁻¹ region would confirm the monosubstituted benzene ring.
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Table 3: Key IR Absorption Bands for 2-Methyl-3-phenyl-1-propene

Vibrational Mode
Expected Frequency
(cm⁻¹)

Intensity

Aromatic & Vinylic C-H Stretch 3020 - 3080 Medium

Aliphatic C-H Stretch 2850 - 2950 Medium-Strong

Alkene C=C Stretch ~1650 Weak-Medium

Aromatic C=C Stretch ~1600, ~1475 Medium-Strong

Alkene =C-H Bend (oop) 880 - 900 Strong

Aromatic C-H Bend (oop) 690 - 770 Strong

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial information about

its structure through analysis of its fragmentation patterns upon ionization.[9]

Molecular Ion (M⁺•): For 2-Methyl-3-phenyl-1-propene (C₁₀H₁₂), the molecular weight is

132.21 g/mol . The electron ionization (EI) mass spectrum will show a molecular ion peak at

a mass-to-charge ratio (m/z) of 132.

Base Peak and Key Fragmentation: The most significant fragmentation pathway for

alkylbenzenes involves cleavage at the benzylic position to form a highly stable benzyl

cation.[10][11] For this molecule, cleavage of the C2-C3 bond is not favorable. Instead,

cleavage of the C3-C5 bond (allylic cleavage) is the dominant pathway. This results in the

loss of a methylallyl radical (•CH₂C(CH₃)=CH₂) and the formation of a benzyl cation.

However, the most likely fragmentation is the cleavage of the C-C bond between the allylic

methylene and the phenyl ring, leading to a resonance-stabilized benzyl cation.

A more prominent fragmentation pathway for this structure involves the cleavage of the allylic

C-C bond between C3 and the phenyl ring, which would lead to a radical at m/z 91. However,

the most characteristic fragmentation for compounds containing a benzyl group is the formation

of the tropylium ion (C₇H₇⁺) at m/z 91.[10][11] This occurs via cleavage of the C2-C3 bond,

followed by rearrangement of the resulting cation. This m/z 91 peak is expected to be the base
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peak (most intense peak) in the spectrum. Loss of a methyl group (•CH₃) from the molecular

ion would lead to a peak at m/z 117 (M-15).

2-Methyl-3-phenyl-1-propene
(M⁺•, m/z 132)

- •C₃H₅

(Allyl Radical)

- •CH₃

(Methyl Radical)

Tropylium Ion
(C₇H₇⁺, m/z 91)

[Base Peak]

[M-CH₃]⁺
(C₉H₉⁺, m/z 117)

Benzylic Cleavage
& Rearrangement

Loss of Methyl

Click to download full resolution via product page

Figure 2: Proposed major fragmentation pathway for 2-Methyl-3-phenyl-1-propene in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Methyl-3-phenyl-1-propene

m/z Proposed Fragment Significance

132 [C₁₀H₁₂]⁺• Molecular Ion (M⁺•)

117 [C₉H₉]⁺ M - CH₃

91 [C₇H₇]⁺
Tropylium ion; expected Base

Peak

77 [C₆H₅]⁺ Phenyl cation

65 [C₅H₅]⁺
From loss of acetylene from

tropylium ion

Standard Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized procedures.

NMR Spectroscopy:

Dissolve ~5-10 mg of 2-Methyl-3-phenyl-1-propene in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃).[1]
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

Process the data (Fourier transform, phase correction, and baseline correction) and

integrate the ¹H signals.[12]

IR Spectroscopy:

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two

salt plates (e.g., NaCl or KBr).

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Place the sample in an FTIR spectrometer and record the spectrum, typically from 4000 to

400 cm⁻¹.

A background spectrum of the clean salt plates or ATR crystal should be run first and

subtracted from the sample spectrum.

Mass Spectrometry (GC-MS):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate).

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS).

The GC separates the compound from any impurities. The compound then enters the MS

source.

Acquire the mass spectrum using Electron Ionization (EI) at a standard energy of 70 eV.

Conclusion
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The combined spectroscopic data provides an unambiguous structural confirmation of 2-
Methyl-3-phenyl-1-propene. The ¹H and ¹³C NMR spectra define the carbon-hydrogen

framework, identifying the distinct aromatic, vinylic, allylic, and methyl groups. Infrared

spectroscopy confirms the presence of the key functional groups: the alkene C=C double bond

and the aromatic ring. Finally, mass spectrometry establishes the correct molecular weight and

shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium

ion (m/z 91). This cohesive dataset serves as a reliable fingerprint for the identification and

quality control of 2-Methyl-3-phenyl-1-propene in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data for 2-Methyl-3-phenyl-1-propene
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582167#spectroscopic-data-for-2-methyl-3-phenyl-
1-propene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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